Fimbriol A

Description

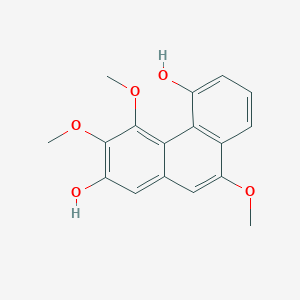

Fimbriol A is a dihydrophenanthrene derivative isolated from orchid species such as Maxillaria densa and Dendrobium spp. . Structurally, it belongs to the 9,10-dihydrophenanthrene class, characterized by a partially hydrogenated aromatic ring system with hydroxyl and methoxy substituents. Pharmacologically, this compound exhibits notable anti-inflammatory and anti-aggregation activities, as demonstrated in studies on rat colon tissue and vascular smooth muscle . Additionally, it induces endothelial-independent vasorelaxation in pre-contracted rat aortic rings, suggesting a mechanism distinct from nitric oxide-mediated pathways . Its biological profile positions it as a compound of interest for cardiovascular and inflammatory disorder research.

Properties

Molecular Formula |

C17H16O5 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

3,4,9-trimethoxyphenanthrene-2,5-diol |

InChI |

InChI=1S/C17H16O5/c1-20-13-8-9-7-12(19)16(21-2)17(22-3)14(9)15-10(13)5-4-6-11(15)18/h4-8,18-19H,1-3H3 |

InChI Key |

MRYYPHKLLLULDL-UHFFFAOYSA-N |

SMILES |

COC1=CC2=CC(=C(C(=C2C3=C1C=CC=C3O)OC)OC)O |

Canonical SMILES |

COC1=CC2=CC(=C(C(=C2C3=C1C=CC=C3O)OC)OC)O |

Synonyms |

fimbriol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenanthrene and Dihydrophenanthrene Derivatives

Fimbriol A shares structural similarities with several phenanthrene-based compounds (Table 1):

| Compound | Source | Key Structural Features |

|---|---|---|

| This compound | Maxillaria densa | 9,10-dihydrophenanthrene, hydroxyl, methoxy |

| Gymnopusin (61) | Maxillaria densa | Phenanthrene with multiple methoxy groups |

| Denbinobin | Dendrobium spp. | Phenanthraquinone backbone |

| 4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene | Dendrobium spp. | Analogous dihydro core, differing substituents |

- Gymnopusin (61): While structurally distinct due to its fully aromatic phenanthrene core, Gymnopusin shares functional groups (methoxy) with this compound. It demonstrates greater potency in vasorelaxation, primarily via blocking L-type calcium channels and activating potassium channels .

Dihydro Derivatives

- 4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene : This compound, isolated from Dendrobium spp., differs from this compound in the positioning of hydroxyl and methoxy groups. Such variations may explain its reduced anti-inflammatory efficacy compared to this compound .

Functional Analogues

Vasoactive Compounds

This compound’s vasorelaxant effects are comparable to Gigantol and 3,7-dihydroxy-2,4-dimethoxyphenanthrene, both of which act via endothelial-dependent mechanisms involving nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) . In contrast, this compound’s activity is endothelial-independent, suggesting divergent molecular targets (e.g., direct smooth muscle modulation) .

Anti-inflammatory Agents

- Maxillaria densa Extracts : Crude extracts of M. densa show anti-inflammatory activity, partially attributed to this compound. However, synergistic effects with co-occurring compounds like Erianthridin may enhance its efficacy .

- Cypripedium macranthos Compounds : While this species’ phenanthrenes exhibit antifungal activity , their anti-inflammatory potency is less well-characterized compared to this compound .

Pharmacokinetic and Mechanistic Differences

| Compound | Primary Activity | Mechanism of Action | Efficacy (Model System) |

|---|---|---|---|

| This compound | Anti-inflammatory | Endothelial-independent vasorelaxation | 70–80% inhibition (rat colon) |

| Gymnopusin (61) | Vasorelaxation | Calcium channel blockade, K+ activation | EC₅₀: 1.2 µM (rat aorta) |

| Denbinobin | Cytotoxic | ROS induction, apoptosis | IC₅₀: 5–10 µM (cancer cells) |

| Gigantol | Vasorelaxation | Endothelial NO/sGC pathway | EC₅₀: 8.5 µM (rat aorta) |

- Potency: Gymnopusin (61) is the most potent vasorelaxant, with an EC₅₀ of 1.2 µM, outperforming this compound and Gigantol .

Q & A

Basic Research Questions

Chemical Characterization Q: How can researchers determine the structural identity and purity of Fimbriol A in novel extracts? A: Utilize spectroscopic techniques (e.g., NMR, MS) and chromatography (HPLC) for structural elucidation. Validate purity via melting point analysis and comparative retention times against reference standards. For complex matrices, employ orthogonal methods (e.g., LC-MS/MS) to minimize interference . Document protocols rigorously, including buffer compositions and staining methods for reproducibility .

Synthesis Optimization Q: What methodological frameworks guide the optimization of this compound synthesis in laboratory settings? A: Apply Design of Experiments (DOE) to evaluate variables (e.g., catalysts, temperature). Use response surface methodology to identify optimal conditions. Validate scalability with pilot-scale reactions and stability testing under controlled environments .

Bioavailability Assessment Q: What experimental models are appropriate for preliminary bioavailability studies of this compound? A: Begin with in vitro models (Caco-2 cells for permeability; liver microsomes for metabolic stability). Transition to in vivo pharmacokinetic studies in rodents, measuring parameters like AUC and Cmax. Ensure consistency in dosing regimens and biological matrices (e.g., plasma vs. tissue homogenates) .

Advanced Research Questions

Mechanistic Studies Q: How can researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems? A: Combine omics approaches (transcriptomics/proteomics) with targeted assays (e.g., enzyme inhibition). Use CRISPR-based gene editing to validate pathways. For conflicting results, conduct dose-response analyses and employ negative controls (e.g., siRNA knockdowns) to isolate effects .

Data Contradiction Analysis Q: How should researchers address contradictory findings in this compound’s therapeutic efficacy across studies? A: Perform systematic reviews to identify confounding variables (e.g., dosage, model organisms). Apply sensitivity analysis to assess robustness. Replicate studies under standardized conditions, documenting deviations via PRISMA guidelines .

Long-Term Toxicity Profiling Q: What longitudinal study designs mitigate bias in assessing this compound’s chronic toxicity? A: Implement blinded, randomized controlled trials (RCTs) with staggered observation periods. Use histopathological scoring and biomarker panels (e.g., liver/kidney function). Address attrition bias via intention-to-treat analysis .

Methodological Frameworks

Research Question Formulation Q: How can frameworks like FINER or PICO improve hypothesis generation for this compound studies? A:

Experimental Replication Q: What protocols ensure reproducibility in this compound research? A: Pre-register study designs on platforms like Open Science Framework. Share raw data and code publicly. Use validated cell lines (e.g., ATCC-certified) and report MIAME-compliant metadata .

Data Interpretation

Statistical Pitfalls Q: What statistical errors commonly skew this compound data interpretation? A: Avoid p-hacking by predefining significance thresholds (α=0.05). Correct for multiple comparisons (Bonferroni adjustment). Report effect sizes (Cohen’s d) to contextualize findings .

Cross-Disciplinary Integration Q: How can computational modeling enhance this compound’s pharmacological profiling? A: Use molecular docking (AutoDock) to predict target binding. Validate with MD simulations (GROMACS). Integrate in silico predictions with wet-lab data via Bayesian networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.